molecular formula C25H22N2S B11185859 2-[(Naphthalen-1-ylmethyl)sulfanyl]-4-phenyl-5,6,7,8-tetrahydroquinazoline

2-[(Naphthalen-1-ylmethyl)sulfanyl]-4-phenyl-5,6,7,8-tetrahydroquinazoline

Cat. No.: B11185859
M. Wt: 382.5 g/mol
InChI Key: NNKVEQZOJFZYLS-UHFFFAOYSA-N
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Description

2-[(Naphthalen-1-ylmethyl)sulfanyl]-4-phenyl-5,6,7,8-tetrahydroquinazoline is a complex organic compound that features a quinazoline core structure

Preparation Methods

The synthesis of 2-[(Naphthalen-1-ylmethyl)sulfanyl]-4-phenyl-5,6,7,8-tetrahydroquinazoline typically involves multi-step organic reactions. One common synthetic route includes the condensation of naphthalen-1-ylmethyl sulfide with a suitable quinazoline precursor under controlled conditions. The reaction conditions often involve the use of solvents like acetonitrile or dimethyl sulfoxide (DMSO) and may require catalysts to facilitate the reaction . Industrial production methods would likely scale up these laboratory procedures, optimizing for yield and purity.

Chemical Reactions Analysis

2-[(Naphthalen-1-ylmethyl)sulfanyl]-4-phenyl-5,6,7,8-tetrahydroquinazoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, which may reduce certain functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions where the naphthalen-1-ylmethyl group is attached. Common reagents include halogens and other nucleophiles.

    Major Products: The major products of these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[(Naphthalen-1-ylmethyl)sulfanyl]-4-phenyl-5,6,7,8-tetrahydroquinazoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(Naphthalen-1-ylmethyl)sulfanyl]-4-phenyl-5,6,7,8-tetrahydroquinazoline involves its interaction with molecular targets within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity. The pathways involved could include signal transduction pathways or metabolic pathways, depending on the specific application .

Comparison with Similar Compounds

Similar compounds to 2-[(Naphthalen-1-ylmethyl)sulfanyl]-4-phenyl-5,6,7,8-tetrahydroquinazoline include:

The uniqueness of this compound lies in its specific combination of functional groups and core structure, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H22N2S

Molecular Weight

382.5 g/mol

IUPAC Name

2-(naphthalen-1-ylmethylsulfanyl)-4-phenyl-5,6,7,8-tetrahydroquinazoline

InChI

InChI=1S/C25H22N2S/c1-2-10-19(11-3-1)24-22-15-6-7-16-23(22)26-25(27-24)28-17-20-13-8-12-18-9-4-5-14-21(18)20/h1-5,8-14H,6-7,15-17H2

InChI Key

NNKVEQZOJFZYLS-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=NC(=N2)SCC3=CC=CC4=CC=CC=C43)C5=CC=CC=C5

Origin of Product

United States

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